3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
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Overview
Description
3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea is a synthetic organic compound that belongs to the class of ureas It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or their equivalents.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the substituted pyrazole with an isocyanate or a carbodiimide to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate[][5].
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
- 3-ethyl-1-{2-[4-(1-methyl-1H-imidazol-5-yl)phenyl]ethyl}urea
- 3-ethyl-1-{2-[4-(1-methyl-1H-triazol-5-yl)phenyl]ethyl}urea
Uniqueness
3-ethyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides distinct steric and electronic properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-ethyl-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-16-15(20)17-10-8-12-4-6-13(7-5-12)14-9-11-18-19(14)2/h4-7,9,11H,3,8,10H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDBJVDDKFVCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCC1=CC=C(C=C1)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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